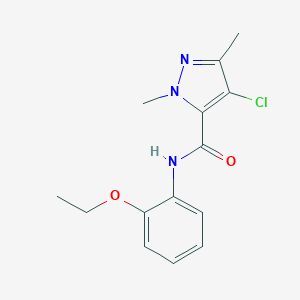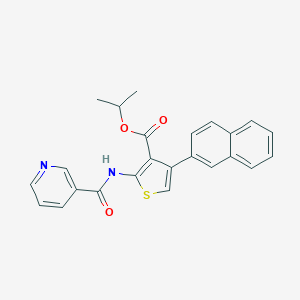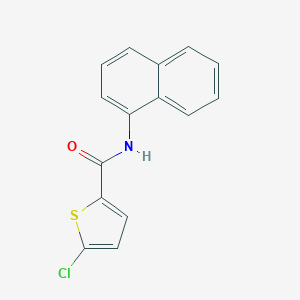![molecular formula C15H17ClN4O2 B445916 5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazole ring, a methoxybenzohydrazide moiety, and a chlorine atom
Méthodes De Préparation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazides.
Applications De Recherche Scientifique
5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its use in the development of novel materials with specific properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism of action of 5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial studies, it may inhibit bacterial enzymes, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is unique due to its specific structural features, such as the combination of a pyrazole ring and a methoxybenzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H17ClN4O2 |
|---|---|
Poids moléculaire |
320.77g/mol |
Nom IUPAC |
5-chloro-N-[(Z)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C15H17ClN4O2/c1-4-20-9-11(10(2)19-20)8-17-18-15(21)13-7-12(16)5-6-14(13)22-3/h5-9H,4H2,1-3H3,(H,18,21)/b17-8- |
Clé InChI |
QGWFVLDPISIYMO-IUXPMGMMSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES isomérique |
CCN1C=C(C(=N1)C)/C=N\NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]-4-(2-furoyl)piperazine](/img/structure/B445836.png)


![N'~1~-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445840.png)
![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B445841.png)
![isopropyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445842.png)
![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B445844.png)
![2-(4-bromophenoxy)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B445847.png)
![Methyl 4-(2,4-dimethylphenyl)-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B445848.png)
![N-(5-bromopyridin-2-yl)-4-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445852.png)


